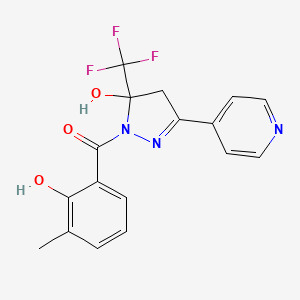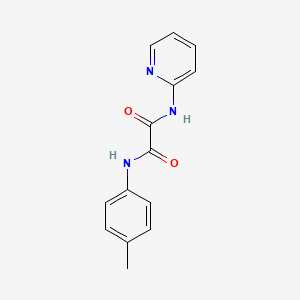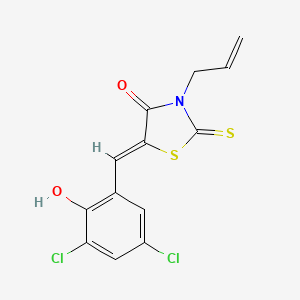![molecular formula C17H19FO4 B5101810 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5101810.png)
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene, also known as F13714, is a chemical compound that has gained attention in scientific research due to its potential application in the field of cancer treatment.
Mécanisme D'action
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from carrying out its function. This leads to the accumulation of DNA double-strand breaks, which triggers the activation of cell death pathways.
Biochemical and Physiological Effects:
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the metastasis of cancer. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to be well-tolerated in animal models, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene is its potent anti-cancer activity against a range of cancer cell lines. It also has a well-defined mechanism of action, which makes it an attractive candidate for further research. However, 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene has some limitations for lab experiments, including its low solubility in water and its instability in the presence of light and air.
Orientations Futures
There are several future directions for the research of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene. One area of interest is the development of analogs of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene with improved solubility and stability. Another area of research is the investigation of the combination of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene with other anti-cancer agents to enhance its efficacy. Finally, the evaluation of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene in clinical trials is a promising future direction for the development of novel cancer therapeutics.
Méthodes De Synthèse
The synthesis of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene involves several steps, including the reaction of 2-methoxyphenol with 1,2-dibromoethane to form 1-(2-bromoethoxy)-2-methoxybenzene. This intermediate is then reacted with potassium fluoride in the presence of 18-crown-6 to form 1-(2-fluoroethoxy)-2-methoxybenzene. Finally, the reaction of 1-(2-fluoroethoxy)-2-methoxybenzene with 4-fluorophenol in the presence of cesium carbonate and palladium catalyst leads to the formation of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene.
Applications De Recherche Scientifique
1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in vivo in animal models. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene works by inhibiting the activity of the enzyme DNA topoisomerase II, which is essential for the replication and transcription of DNA. This leads to DNA damage and ultimately cell death.
Propriétés
IUPAC Name |
1-fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-19-16-4-2-3-5-17(16)22-13-11-20-10-12-21-15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGLWIVGJYUGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)
![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)

![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)
![1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5101798.png)

![6-{[4-(tert-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5101816.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5101829.png)
![1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5101830.png)